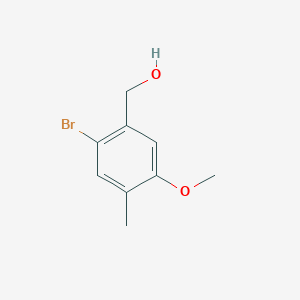

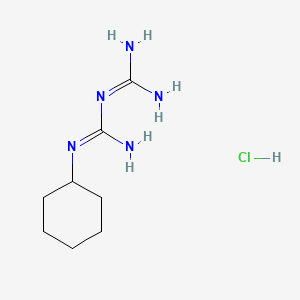

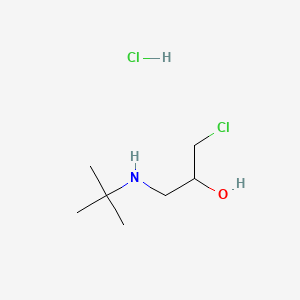

![molecular formula C12H7Cl2N3 B1281116 4-氯-2-(2-氯苯基)-1H-咪唑并[4,5-c]吡啶 CAS No. 77712-91-5](/img/structure/B1281116.png)

4-氯-2-(2-氯苯基)-1H-咪唑并[4,5-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various imidazo[1,2-a]pyridine derivatives has been a subject of interest due to their potential biological activities. In the studies provided, different derivatives of imidazo[1,2-a]pyridine have been synthesized using various techniques. For instance, 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and characterized by spectroscopic techniques, showing significant biological activities . Similarly, 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridines were synthesized and assayed for biological activity against bacteria and fungi . Novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles were also synthesized, with their structures elucidated from chemical and spectroscopic data . Additionally, a novel synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was developed through palladium-catalyzed cascade reactions . The triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines was optimized to produce imidazo[1,2-a]pyridines . Lastly, oxopyrimidines and thiopyrimidines of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde were synthesized and evaluated for antimicrobial activity .

Molecular Structure Analysis

The molecular structures of the synthesized imidazo[1,2-a]pyridine derivatives were elucidated using various spectroscopic methods. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), mass spectrometry, elemental analysis, and thin-layer chromatography were employed to confirm the structures of the synthesized compounds . The interaction of these compounds with biological targets was further confirmed by molecular docking studies, which provide insights into the potential binding modes and affinities of the compounds to their respective targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives are diverse and include reactions such as palladium-catalyzed CO insertion and C-H bond activation , as well as the reaction of 2-chloropyridines with 2H-azirines to form C3-substituted imidazo[1,2-a]pyridines . These reactions demonstrate the versatility of imidazo[1,2-a]pyridine chemistry and the potential to generate a wide array of derivatives with varying substituents and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are closely related to their molecular structures and the substituents present on the heterocyclic framework. The biological screening of these compounds revealed that some derivatives exhibit moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi . The antiglycation, antioxidant, and β-glucuronidase inhibitory activities of these compounds were also evaluated, with some derivatives showing significant activity compared to standard compounds . These properties highlight the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents in various domains, including antimicrobial and antioxidant applications.

科学研究应用

合成、光谱研究和生物筛选

与 4-氯-2-(2-氯苯基)-1H-咪唑并[4,5-c]吡啶相关的化合物,例如 2-(4'-氯苯基)-6-甲基-(3-N, N'-二芳基/二烷基氨基甲基)-咪唑并[1,2-a]吡啶,已被合成并评估了对各种细菌和真菌的生物活性。这些产物的结构阐明是通过光谱研究和分析技术实现的 (Bhuva 等,2015)。

咪唑并[4,5-c]吡啶衍生物的抗菌活性

类似的化合物,例如 2-(4-氯苯基)-6-甲基-3-(3-芳基-1-乙酰/苯基-4,5-二氢吡唑-5-基)-咪唑并[1, 2-a]吡啶,也被合成并测试了它们对革兰氏阳性菌、革兰氏阴性菌和真菌的抗菌活性。这些化合物在某些浓度下表现出中等活性 (Bhuva 等,2009)。

化学和缓蚀研究

缓蚀性能

咪唑并[4,5-b]吡啶衍生物,包括与 4-氯-2-(2-氯苯基)-1H-咪唑并[4,5-c]吡啶相关的衍生物,被评估了它们作为酸性环境中低碳钢缓蚀剂的性能。该研究利用各种分析和计算方法来了解抑制过程和这些化合物与钢表面的相互作用 (Saady 等,2021)。

合成与表征

铜和钯催化的合成

与本化合物密切相关的咪唑并[4,5-c]吡啶是通过钯催化的酰胺化/环化策略合成的。这项研究还开发了在特定位置选择性氯化咪唑并[4,5-c]吡啶的方案,展示了这些化合物在合成中的多功能性 (Wilson 等,2014)。

属性

IUPAC Name |

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-8-4-2-1-3-7(8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCHWEIPUJGEFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

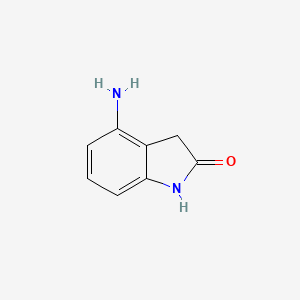

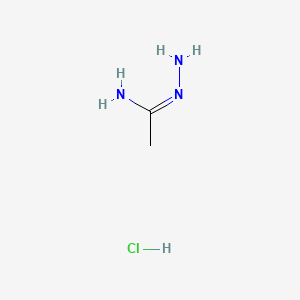

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)